Cas no 101077-06-9 (Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester)
![Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester structure](https://it.kuujia.com/scimg/cas/101077-06-9x500.png)
101077-06-9 structure
Nome del prodotto:Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester
Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester
- 1-azabicyclo[2.2.2]octan-3-yl 2-cyclopropyl-2-hydroxy-3-phenylpropanoate
- 1-Azabicyclo[2.2.2]oct-3-yl 2-cyclopropyl-2-hydroxy-3-phenylpropanoate
- 3-Quinuclidyl benzylcyclopropylglycolate
- AC1L1OF2
- AC1Q622H
- LS-58784
- NCI60_022678
- NSC665691
- NSC-665691
- 101077-06-9
- DTXSID20905927
- alpha-Benzylcyclopropaneglycolic acid 3-quinuclidinyl ester
- CHEMBL1995783
- quinuclidin-3-yl 2-cyclopropyl-2-hydroxy-3-phenyl-propanoate
- CYCLOPROPANEGLYCOLIC ACID, alpha-BENZYL-, 3-QUINUCLIDINYL ESTER
-
- Inchi: InChI=1S/C19H25NO3/c21-18(23-17-13-20-10-8-15(17)9-11-20)19(22,16-6-7-16)12-14-4-2-1-3-5-14/h1-5,15-17,22H,6-13H2
- Chiave InChI: CFCSBBISFREYTC-UHFFFAOYSA-N
- Sorrisi: O=C(C(C1CC1)(O)CC1=CC=CC=C1)OC1CN2CCC1CC2
Proprietà calcolate
- Massa esatta: 315.18355
- Massa monoisotopica: 315.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8A^2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 456.3°Cat760mmHg
- Punto di infiammabilità: 229.8°C
- Indice di rifrazione: 1.604
- PSA: 49.77
- LogP: 1.94550
Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester Letteratura correlata
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
101077-06-9 (Benzenepropanoic acid, a-cyclopropyl-a-hydroxy-,1-azabicyclo[2.2.2]oct-3-yl ester) Prodotti correlati
- 4964-69-6(5-Chloroquinaldine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
